2-(Cyclohexylmethoxy)-4-isobutoxyaniline
Description
2-(Cyclohexylmethoxy)-4-isobutoxyaniline is an aromatic amine derivative characterized by a substituted aniline core with cyclohexylmethoxy and isobutoxy groups at the 2- and 4-positions, respectively. Its structure combines hydrophobic cyclohexyl and branched isobutyl moieties, which influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)11-19-15-8-9-16(18)17(10-15)20-12-14-6-4-3-5-7-14/h8-10,13-14H,3-7,11-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCPRFAAFOEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-isobutoxyaniline typically involves the reaction of 2-chloro-4-isobutoxyaniline with cyclohexylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohexylmethoxy)-4-isobutoxyaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-isobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or butoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-isobutoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-isobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core aromatic amine frameworks but differ in substituent groups. Below is a comparative analysis based on synthetic pathways, biological activity, and physicochemical properties.
Table 1: Key Structural Analogs and Their Properties
Key Findings
Biological Activity: NAMPT Inhibition: The sulfonamide analog (6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide) exhibits potent nicotinamide phosphoribosyltransferase (NAMPT) inhibition (IC₅₀ = 12 nM) due to its sulfonamide group and fluorine substitution, enhancing target binding . In contrast, 2-(Cyclohexylmethoxy)-4-isobutoxyaniline lacks a sulfonamide moiety, which may limit its NAMPT affinity. Antioxidant Potential: The simpler analog 4-Isobutoxy-2-methoxyaniline demonstrates moderate antioxidant activity (EC₅₀ = 8 µM), attributed to its electron-donating methoxy group . The cyclohexylmethoxy substituent in the target compound may reduce reactivity due to steric hindrance.
Physicochemical Properties :
- Lipophilicity : The target compound’s LogP (~4.2) is higher than analogs like 4-Isobutoxy-2-methoxyaniline (LogP = 2.5), reflecting the hydrophobic cyclohexyl group. This property may enhance membrane permeability but reduce aqueous solubility (0.12 mg/mL in DMSO) .
- Synthetic Complexity : Derivatives with sulfonamide or nitro groups (e.g., 2-Cyclohexylmethoxy-4-nitroaniline) require multi-step synthesis involving nitration or sulfonation, whereas the target compound is synthesized via simpler alkylation of aniline precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
